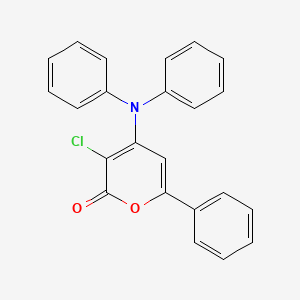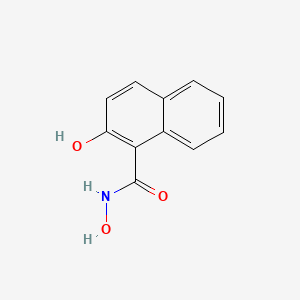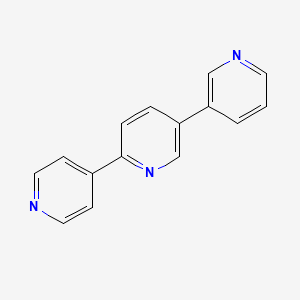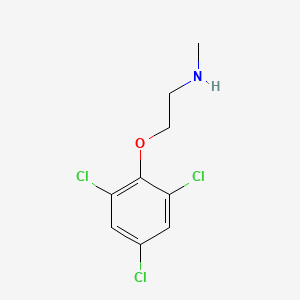
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine is an organic compound with the molecular formula C9H10Cl3NO It is characterized by the presence of a trichlorophenoxy group attached to an ethanamine backbone, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-Methyl-2-(2,4,6-trichlorophenoxy)acetaldehyde, while reduction can yield this compound .
Scientific Research Applications
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine can be compared with other similar compounds, such as:
2-(2,4,6-Trichlorophenoxy)ethanamine: Lacks the methyl group on the nitrogen atom, leading to different chemical properties and reactivity.
N-Methyl-2-(2,4-dichlorophenoxy)ethanamine: Has one less chlorine atom on the phenoxy group, affecting its chemical behavior and applications.
N-Methyl-2-(2,4,6-trichlorophenoxy)ethylamine: Differs in the length of the carbon chain, influencing its physical and chemical properties.
Properties
Molecular Formula |
C9H10Cl3NO |
|---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
N-methyl-2-(2,4,6-trichlorophenoxy)ethanamine |
InChI |
InChI=1S/C9H10Cl3NO/c1-13-2-3-14-9-7(11)4-6(10)5-8(9)12/h4-5,13H,2-3H2,1H3 |
InChI Key |
IBHJLAJJWGCSJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



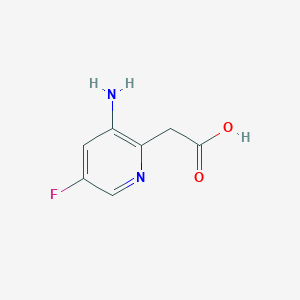
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
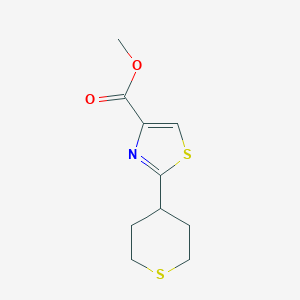

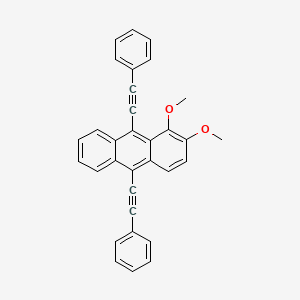


![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
